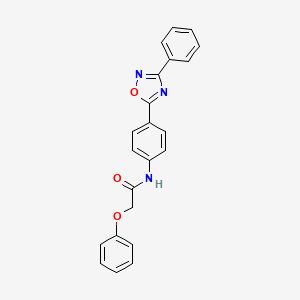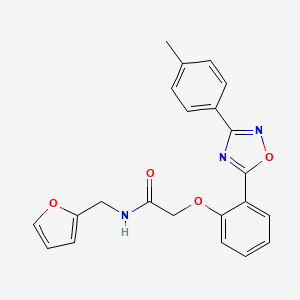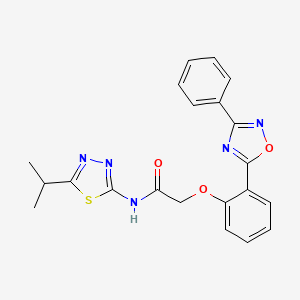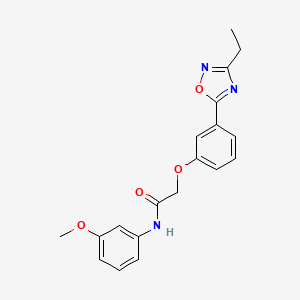
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of HMN-176 involves the binding of the compound to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. Additionally, HMN-176 has been shown to disrupt the formation of new blood vessels by inhibiting the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
HMN-176 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, HMN-176 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects may contribute to the compound's overall anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of HMN-176 in lab experiments is its high potency and specificity for tubulin. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of HMN-176 is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on HMN-176. One area of interest is the development of new analogues of the compound with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of HMN-176 for cancer treatment. Finally, the potential use of HMN-176 in combination with other anti-cancer agents is an area of active research.
Synthesis Methods
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and nitrobenzene in the presence of a base. The resulting product is purified through column chromatography to obtain pure HMN-176. This method has been optimized to produce high yields of HMN-176 with high purity.
Scientific Research Applications
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. HMN-176 inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, HMN-176 has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-5-8-17-13-19(23(28)25-22(16)17)15-26(20-10-3-2-4-11-20)24(29)18-9-6-12-21(14-18)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGZCGKJNJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)
